molecular formula C17H16N2 B1623465 Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)- CAS No. 2844-17-9

Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)-

Cat. No.: B1623465
CAS No.: 2844-17-9
M. Wt: 248.32 g/mol
InChI Key: HELBVOVIIVIHNT-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)- is an organic compound with the molecular formula C17H16N2. It is characterized by the presence of a benzonitrile group and a dimethylamino group attached to a phenyl ring through an ethenyl linkage. This compound is known for its applications in various fields, including organic synthesis, materials science, and photochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)- typically involves the reaction of 4-(dimethylamino)benzaldehyde with benzonitrile in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The optimized conditions for this synthesis include a molar ratio of reactants and a specific temperature and time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and phase transfer catalysts can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .

Scientific Research Applications

Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • Benzonitrile, 4-(dimethylamino)phenyl
  • Benzonitrile, 4-(2-(dimethylamino)phenyl)ethenyl
  • Benzonitrile, 4-(2-(4-methylamino)phenyl)ethenyl

Uniqueness

Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)- is unique due to its specific structural features, such as the presence of both a nitrile and a dimethylamino group. These features contribute to its distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-19(2)17-11-9-15(10-12-17)4-3-14-5-7-16(13-18)8-6-14/h3-12H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELBVOVIIVIHNT-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2844-17-9, 5972-04-3
Record name Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002844179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Stilbenecarbonitrile, 4'-(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005972043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)-
Reactant of Route 2
Reactant of Route 2
Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)-
Reactant of Route 3
Reactant of Route 3
Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)-
Reactant of Route 4
Reactant of Route 4
Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)-
Reactant of Route 5
Reactant of Route 5
Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)-
Reactant of Route 6
Reactant of Route 6
Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.